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molecular formula C5H9NO3 B1267595 Ethyl 3-amino-3-oxopropanoate CAS No. 7597-56-0

Ethyl 3-amino-3-oxopropanoate

Cat. No. B1267595
M. Wt: 131.13 g/mol
InChI Key: UVSPVEYCSVXYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04262087

Procedure details

200 g of ethyl β-ethoxy-β-iminopropionate hydrochloride were placed into a 1,000 ml flask and heated at 110° C. on an oil bath for 2 hours. The reaction mixture was redissolved with 500 ml of acetone, filtered by washing on the filter with other solvent. The filtrate was dried under vacuum and the obtained oily residue was grinded in 1,500 ml of ethyl ether. 108 g of a crystalline product were obtained. Upon TLC analysis, the product proved to be pure.
Name
ethyl β-ethoxy-β-iminopropionate hydrochloride
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=[NH:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C>CC(C)=O>[C:7]([CH2:6][C:5]([NH2:12])=[O:4])([O:9][CH2:10][CH3:11])=[O:8] |f:0.1|

Inputs

Step One
Name
ethyl β-ethoxy-β-iminopropionate hydrochloride
Quantity
200 g
Type
reactant
Smiles
Cl.C(C)OC(CC(=O)OCC)=N
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
by washing on the
FILTRATION
Type
FILTRATION
Details
filter with other solvent
CUSTOM
Type
CUSTOM
Details
The filtrate was dried under vacuum
CUSTOM
Type
CUSTOM
Details
the obtained oily residue was grinded in 1,500 ml of ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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